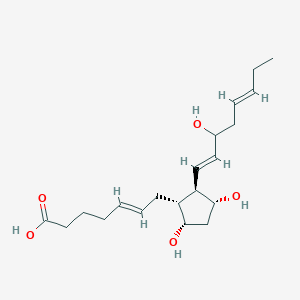

17-trans Prostaglandin F3 alpha

Description

Contextualizing Prostaglandins (B1171923) of the Three-Series (PGF3s) in Lipidomics Research

Prostaglandins of the three-series (PGF3s) are derived from the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA). nih.govresearchgate.net EPA is a crucial component of human health and can be converted by cyclooxygenase enzymes into PGH3, which then serves as a precursor for the synthesis of various 3-series prostaglandins, including PGD3, PGE3, PGF3α, and PGI3. nih.gov Eicosanoids derived from EPA are generally considered to have less inflammatory activity compared to those produced from arachidonic acid (an omega-6 fatty acid). nih.gov

The study of PGF3s falls under the broader research area of lipidomics, which aims to comprehensively identify and quantify the complete set of lipids (the lipidome) in a biological system. This field is critical for understanding the roles of lipids in health and disease.

Unique Stereochemical Characterization of 17-trans Prostaglandin (B15479496) F3 alpha and Isomeric Considerations

17-trans Prostaglandin F3 alpha is a specific stereoisomer of Prostaglandin F3 alpha. Its formal chemical name is 9α,11α,15S-trihydroxy-prosta-5Z,13E,17E-trien-1-oic acid. caymanchem.comcaymanchem.com The "17-trans" designation refers to the configuration of the double bond at the 17th carbon atom of the prostaglandin structure. This is a key distinction from other PGF3α isomers.

Isomers, molecules with the same chemical formula but different arrangements of atoms, are a critical consideration in prostaglandin research. The biological activity of prostaglandins is highly dependent on their stereochemistry. Even minor changes in the spatial arrangement of functional groups can lead to significant differences in receptor binding and subsequent cellular responses. For instance, 8-iso PGF3α is an isoprostane formed through the free-radical peroxidation of EPA, and there is limited knowledge about its biological activity. bertin-bioreagent.com The study of individual prostaglandin isomers is essential for understanding their specific roles in physiological and pathological processes. nih.gov

Historical Context of Prostaglandin Research Methodologies and Advances

The journey of prostaglandin research began in the 1930s with the observation that human seminal fluid could cause uterine tissue to contract or relax. wikipedia.orgnih.gov The substance responsible was named "prostaglandin," initially believed to be secreted by the prostate gland. britannica.comwikipedia.org It wasn't until later that it was discovered to be produced by the seminal vesicles and a wide array of other tissues. wikipedia.org

The 1960s and 1970s saw significant progress with the structural elucidation and total synthesis of prostaglandins, notably the synthesis of PGF2α and PGE2 by E.J. Corey in 1969. wikipedia.org The pioneering work of Sune K. Bergström, Bengt I. Samuelsson, and John R. Vane on prostaglandins earned them the Nobel Prize in Physiology or Medicine in 1982. wikipedia.org

Early research relied heavily on bioassays, which involve testing the effects of substances on isolated tissues or organs. nih.gov While instrumental in the initial discoveries, these methods often lacked the specificity to distinguish between closely related prostaglandins.

The development of more sophisticated analytical techniques has revolutionized prostaglandin research. These modern methods offer high sensitivity and specificity, allowing for the precise identification and quantification of individual prostaglandins and their metabolites.

Advances in Analytical Techniques for Prostaglandin Analysis

| Analytical Technique | Description | Advantages | Limitations |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds and identifies them based on their mass-to-charge ratio. metwarebio.com | High specificity and sensitivity for quantification. creative-proteomics.comnih.gov | Requires complex sample preparation, including derivatization. creative-proteomics.comnih.gov |

| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their polarity. creative-proteomics.com | Good sensitivity and specificity; versatile. creative-proteomics.com | Requires specialized equipment and can have longer analysis times. creative-proteomics.com |

| Enzyme-Linked Immunosorbent Assay (ELISA) | Uses antibodies to detect and quantify specific substances. | High sensitivity and suitable for clinical samples. creative-proteomics.com | May lack the specificity to differentiate between closely related isomers, potentially leading to misleading results. nih.govcreative-proteomics.com |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. nih.govmetwarebio.com | Considered the technique of choice for analyzing eicosanoids. nih.gov Offers high sensitivity, selectivity, and simplicity of sample preparation without the need for derivatization. nih.govcreative-proteomics.com | Requires sophisticated and expensive instrumentation. |

Current Research Landscape and Unexplored Avenues for this compound Investigation

Current research on prostaglandins is extensive, covering their roles in inflammation, cardiovascular disease, reproduction, and cancer. creative-proteomics.comnih.gov There is a growing interest in the therapeutic potential of modulating prostaglandin pathways.

However, research specifically on this compound is notably limited. It is described as a double bond isomer of PGF3α and a potential metabolite of trans dietary fatty acids. caymanchem.comcaymanchem.comlabclinics.com Crucially, there are no published reports on the biological activity of this specific compound. caymanchem.comcaymanchem.comlabclinics.com

This lack of data presents a significant gap in our understanding and highlights several unexplored avenues for investigation:

Biosynthesis and Metabolism: The precise enzymatic pathways leading to the formation of 17-trans PGF3α from its precursor fatty acids are not well-defined. Understanding its metabolic fate is also crucial.

Biological Activity: The primary unanswered question is what, if any, biological effects 17-trans PGF3α has. Does it interact with known prostaglandin receptors? Does it possess pro-inflammatory, anti-inflammatory, or other signaling properties?

Physiological and Pathophysiological Relevance: Investigating the presence and concentration of 17-trans PGF3α in various tissues and biological fluids under normal and disease conditions could provide insights into its potential physiological or pathological roles.

Interaction with Other Eicosanoids: The interplay between different eicosanoids is complex. Research is needed to determine if 17-trans PGF3α modulates the synthesis or activity of other prostaglandins or related lipid mediators.

Properties

Molecular Formula |

C20H32O5 |

|---|---|

Molecular Weight |

352.5 g/mol |

IUPAC Name |

(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,5E)-3-hydroxyocta-1,5-dienyl]cyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3-4,6-7,12-13,15-19,21-23H,2,5,8-11,14H2,1H3,(H,24,25)/b6-3+,7-4+,13-12+/t15?,16-,17-,18+,19-/m1/s1 |

InChI Key |

SAKGBZWJAIABSY-LKTYKCCXSA-N |

Isomeric SMILES |

CC/C=C/CC(/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C/CCCC(=O)O)O)O)O |

Canonical SMILES |

CCC=CCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymology of 17 Trans Prostaglandin F3 Alpha

Precursor Lipid Metabolism: Eicosapentaenoic Acid (EPA) and Related Polyunsaturated Fatty Acids in 17-trans PGF3α Formation

The journey to 17-trans PGF3α begins with the metabolism of specific polyunsaturated fatty acids (PUFAs). The canonical precursor for all 3-series prostaglandins (B1171923) is eicosapentaenoic acid (EPA; 20:5n-3). However, the formation of the 17-trans isomer suggests a structurally distinct precursor, likely a trans-isomer of EPA.

Dietary trans fatty acids can be incorporated into the phospholipids (B1166683) of cell membranes, making them available for subsequent enzymatic reactions. It is postulated that a trans-isomer of EPA, once liberated from the membrane by phospholipase A2, serves as the initial substrate for the cyclooxygenase enzymes. The specific trans-isomer of EPA that leads to 17-trans PGF3α has not been definitively identified in published research.

| Precursor Fatty Acid | Relevance to Prostaglandin (B15479496) Synthesis |

| Eicosapentaenoic Acid (EPA) | Primary precursor for 3-series prostaglandins (e.g., PGF3α). |

| Trans-Isomers of EPA | Hypothesized precursors for trans-isomers of prostaglandins, including 17-trans PGF3α. |

| Arachidonic Acid (AA) | Primary precursor for 2-series prostaglandins (e.g., PGF2α). |

Cyclooxygenase (COX) Isoform Involvement in Initial Cyclization

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase, is the rate-limiting enzyme in prostaglandin biosynthesis. It catalyzes the conversion of the precursor fatty acid into an unstable intermediate, prostaglandin H (PGH). There are two primary isoforms of this enzyme, COX-1 and COX-2. wikipedia.orgyoutube.com

COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate housekeeping functions. wikipedia.org While COX-1 can metabolize various PUFAs, including EPA, its efficiency with alternative substrates can vary. nih.gov Structural studies of ovine PGHS-1 have shown that EPA can bind to the active site, though in a "strained" conformation due to its additional double bond, which may affect the rate of oxygenation. researchgate.net It is plausible that COX-1 can also metabolize trans-isomers of EPA to form the corresponding trans-PGH3 intermediate, a necessary precursor for 17-trans PGF3α. However, specific studies on the selectivity of COX-1 for trans-EPA isomers are lacking.

COX-2 is an inducible enzyme, with its expression being upregulated by inflammatory stimuli, growth factors, and tumor promoters. nih.govnih.gov It is generally considered the primary source of prostaglandins in inflammation and cancer. nih.govnih.gov In vitro studies have suggested that COX-2 metabolizes EPA more efficiently than COX-1. nih.gov Furthermore, research has shown that COX-2 can generate novel electrophilic fatty acid oxo-derivatives from omega-3 fatty acids. nih.gov This suggests a broader substrate tolerance for COX-2, which may extend to the metabolism of trans-isomers of EPA to produce the PGH3 precursor of 17-trans PGF3α. The precise role and efficiency of COX-2 in this specific conversion remain to be experimentally determined.

| Enzyme | General Function in Prostaglandin Synthesis | Potential Role in 17-trans PGF3α Formation |

| COX-1 | Catalyzes the conversion of PUFAs to PGH for housekeeping functions. | May metabolize trans-isomers of EPA to a PGH3 precursor, though efficiency is unconfirmed. |

| COX-2 | Catalyzes the conversion of PUFAs to PGH in response to inflammatory and mitogenic stimuli. | Potentially metabolizes trans-isomers of EPA to a PGH3 precursor, possibly with greater efficiency than COX-1. |

Prostaglandin F Synthase (PGFS) Enzymes and Stereospecific Reduction

The final step in the biosynthesis of PGF-series prostaglandins is the reduction of the endoperoxide intermediate PGH. This reaction is catalyzed by enzymes with Prostaglandin F synthase (PGFS) activity.

Aldo-keto reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase, is a key enzyme with PGF synthase activity. frontiersin.orgnih.gov It catalyzes the reduction of PGH2 to PGF2α. nih.govnih.gov Given its role in prostaglandin synthesis, it is highly probable that AKR1C3 is also involved in the reduction of the trans-PGH3 intermediate to form 17-trans PGF3α. The broad substrate specificity of AKR1C3 supports its potential to act on this modified prostaglandin precursor. frontiersin.org

The conversion of a PGH intermediate to a PGFα prostaglandin involves the stereospecific reduction of the endoperoxide ring. PGFS enzymes, including AKR1C3, are responsible for this conversion. researchgate.netwikipedia.org While the general mechanism of PGFS involves the reduction of PGH to PGF, the specific stereochemical outcome regarding the 17-trans configuration has not been explicitly studied. It is likely that the stereochemistry of the final product, 17-trans PGF3α, is dictated by the structure of the trans-PGH3 precursor, with the PGFS enzyme catalyzing the reduction without altering the trans configuration at the 17th carbon. Further research is needed to confirm the precise isoform specificity and the stereochemical details of this final biosynthetic step.

Non-Enzymatic Formation Pathways of 17-trans Prostaglandin F3 alpha Analogs

While enzymatic pathways are primary in producing most prostaglandins, non-enzymatic routes, driven by free radical-catalyzed peroxidation, can generate isomers of prostaglandins known as isoprostanes. For 3-series prostaglandins, the precursor eicosapentaenoic acid (EPA) can undergo non-enzymatic peroxidation to form a family of F3-isoprostanes. nih.govnih.gov This process serves as a key example of the non-enzymatic formation of prostaglandin F3 alpha analogs.

The formation of isoprostanes is a well-recognized marker of oxidative stress in vivo. nih.gov The process is initiated by the attack of free radicals on polyunsaturated fatty acids like EPA within cell membranes. nih.gov This chemical cascade involves three main stages:

Initiation: The process begins when a free radical abstracts a hydrogen atom from a methylene (B1212753) group on the fatty acid backbone, creating a lipid radical. researchgate.net

Propagation: The lipid radical reacts with molecular oxygen to form a peroxyl radical. This radical can then abstract a hydrogen from an adjacent fatty acid, propagating the chain reaction and forming a lipid hydroperoxide. researchgate.net This is followed by a series of radical-mediated cyclization reactions to form endoperoxide intermediates, which are then reduced to form stable F-ring isoprostane structures.

Termination: The chain reaction ceases when two radical species react with each other or are quenched by antioxidants. researchgate.net

Studies have demonstrated that the oxidation of EPA gives rise to a family of F3-isoprostanes. nih.gov Using gas chromatography-mass spectrometry (GC-MS/NICI), researchers have identified specific F3-isoprostanes, such as 8-epi PGF3α, formed during the peroxidation of EPA liposomes. nih.gov Further research has characterized other major F3-isoprostanes derived from EPA, including 5-epi-8,12-iso-iPF3α-VI and 8,12-iso-iPF3α-VI. nih.gov The formation of these F3-isoprostanes has been shown to correlate with other markers of lipid peroxidation, solidifying their role as biomarkers for the specific peroxidation of EPA. nih.gov

Regulatory Mechanisms of this compound Biosynthesis

The biosynthesis of prostaglandins, including the 3-series to which 17-trans PGF3 alpha belongs, is tightly regulated at multiple levels. This control ensures that these potent lipid mediators are produced in the right place and at the right time. The key regulatory points include the genetic expression of biosynthetic enzymes, post-translational modifications that alter enzyme activity, and the control of substrate availability.

Transcriptional and Translational Regulation of Key Biosynthetic Enzymes

The synthesis of prostaglandins is largely dependent on the expression levels of key enzymes, a process controlled at the transcriptional level. nih.gov The primary enzymes in this pathway include phospholipase A2 (PLA2), which releases the fatty acid precursor from the cell membrane, and prostaglandin-endoperoxide synthases (cyclooxygenases or COX), which catalyze the first committed step in the synthesis of prostanoids. nih.govyoutube.com

The expression of these enzymes is influenced by a variety of stimuli, and the regulation is often cell-type specific. For instance, the expression of COX-2, an inducible isoform of cyclooxygenase, is upregulated by inflammatory stimuli like cytokines. pnas.org Omega-3 fatty acids, such as EPA and docosahexaenoic acid (DHA), have been shown to modulate this process. Studies indicate that DHA can attenuate the induction of COX-2 at the transcriptional level. pnas.org This effect is achieved by inhibiting signaling pathways, such as those involving NADPH oxidase and protein kinase C ε (PKCε), which are necessary for the transcriptional activation of the COX-2 gene. pnas.org

Furthermore, omega-3 fatty acids are known to be natural modulators of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that play crucial roles in regulating lipid and glucose metabolism. nih.gov Both fish oil and flaxseed oil have been shown to up-regulate the expression of PPAR-α and PPAR-γ. nih.gov These PPARs can, in turn, regulate the expression of genes involved in fatty acid metabolism and inflammation. For example, the FADS2 gene, which codes for the rate-limiting enzyme Δ6-desaturase involved in the synthesis of long-chain polyunsaturated fatty acids, is modulated by PPARα. ocl-journal.org By activating these nuclear receptors, omega-3 fatty acids can influence the entire metabolic landscape, including the pathways leading to prostaglandin synthesis.

Post-Translational Modifications Affecting Enzyme Activity

Post-translational modifications (PTMs) are biochemical changes that occur on proteins after they have been synthesized and are critical for regulating their activity, localization, and stability. nih.gov While specific PTMs for the enzymes directly involved in 17-trans PGF3 alpha synthesis are not extensively documented, the enzymes of the general prostaglandin pathway are known targets for such regulation.

Common PTMs that regulate enzyme function include phosphorylation, glycosylation, ubiquitination, and SUMOylation. nih.gov These modifications can act as molecular switches, turning enzyme activity on or off in response to cellular signals. For example, phosphorylation is a common mechanism for rapidly and reversibly altering enzyme kinetics.

Although not a regulatory PTM in the traditional sense, the cyclooxygenase enzyme itself possesses two distinct catalytic activities: a cyclooxygenase activity that forms the cyclic endoperoxide ring and a peroxidase activity that reduces the peroxide at carbon 15. youtube.com Both activities are contained within the same protein and are essential for the formation of the PGH intermediate, which is the precursor to all other prostaglandins and thromboxanes. youtube.com The efficiency of these intrinsic activities can be influenced by the cellular redox state and the availability of co-factors, representing another layer of acute regulation.

Substrate Availability and Metabolic Flux Control

A critical control point for the biosynthesis of any prostaglandin is the availability of its specific polyunsaturated fatty acid precursor. umich.edu For the 3-series prostaglandins, including PGF3 alpha, the substrate is eicosapentaenoic acid (EPA). youtube.com

The availability of EPA is primarily determined by dietary intake of omega-3 fatty acids. nih.gov Once consumed, these fatty acids are incorporated into the sn-2 position of membrane phospholipids. pnas.org The synthesis of prostaglandins is initiated when an acylhydrolase, typically phospholipase A2, is activated by a stimulus and cleaves EPA from the membrane, making it available to the cyclooxygenase enzymes. umich.edu

A key aspect of this regulation is the competition between omega-3 fatty acids (like EPA) and omega-6 fatty acids, particularly arachidonic acid (AA). sciencedaily.com Both EPA and AA are substrates for the same COX enzymes, but COX enzymes generally have a higher affinity for AA. However, when cellular levels of EPA are high, it can effectively compete with AA for access to the enzyme's active site. sciencedaily.comahajournals.org This has two major consequences:

It leads to the production of 3-series prostaglandins (like PGF3 alpha) and thromboxanes. nih.gov

It reduces the synthesis of 2-series prostaglandins (derived from AA), which are often more potent mediators of inflammation. pnas.orgsciencedaily.com

Studies have shown that increasing the EPA/AA ratio in tissues can significantly alter the profile of eicosanoids produced. ahajournals.org For example, high levels of dietary omega-3 fatty acids have been shown to decrease the synthesis of PGE2 and PGF2α in skeletal muscle. nih.gov This competitive inhibition and substrate-driven shift in product formation is a fundamental mechanism by which dietary fats regulate inflammatory processes and other prostaglandin-mediated events.

Metabolic Fates and Degradation Pathways of 17 Trans Prostaglandin F3 Alpha

Initial Oxidation by 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)

The initial and rate-limiting step in the catabolism of most prostaglandins (B1171923) is the oxidation of the C-15 hydroxyl group, a reaction catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). nih.govnih.gov This enzyme acts as a potent negative regulator of prostaglandin (B15479496) signaling by converting the biologically active prostaglandin into its inactive 15-keto metabolite. nih.govnih.gov

15-PGDH exhibits a high degree of stereoselectivity for the 15(S)-hydroxyl group present in naturally occurring prostaglandins. The enzyme catalyzes the transfer of a hydride from the 15-hydroxyl group to NAD+, forming 15-keto-prostaglandin. nih.gov This oxidation abrogates the prostaglandin's ability to bind to its receptor, thus terminating its biological activity. nih.gov Given that 17-trans PGF3α possesses the requisite 15(S)-hydroxyl configuration, it is presumed to be a substrate for 15-PGDH.

Following the action of 15-PGDH, the resulting 15-keto product is often further modified by 15-oxo-prostaglandin Δ13-reductase, which reduces the double bond at C-13. This yields the 13,14-dihydro-15-keto metabolite, a common and transient product in the circulation before further degradation occurs. nih.gov

Beta-Oxidation of the Carboxylic Acid Side Chain Metabolites

A major route for the further degradation of prostaglandins is the shortening of the carboxylic acid (alpha) side chain through beta-oxidation. nih.gov This process is analogous to the beta-oxidation of fatty acids and primarily occurs within peroxisomes. nih.govnih.gov Studies on PGF2α have demonstrated that peroxisomes are highly efficient at chain-shortening prostaglandins. nih.govnih.gov

The process involves a repeated sequence of four enzymatic reactions: dehydrogenation, hydration, another dehydrogenation, and thiolytic cleavage. youtube.com Each cycle removes a two-carbon unit in the form of acetyl-CoA. youtube.comkhanacademy.org For prostaglandins, this results in the formation of dinor (two carbons shorter) and tetranor (four carbons shorter) metabolites. nih.gov The presence of a 2,3-dehydro intermediate has also been identified, suggesting that the peroxisomal beta-oxidation sequence may not be as tightly coupled as mitochondrial fatty acid oxidation. nih.gov It is highly probable that the 13,14-dihydro-15-keto metabolite of 17-trans PGF3α enters this pathway, leading to the formation of corresponding tetranor metabolites, which are often the major end-products found in urine. nih.govnih.gov

Omega-Oxidation by Cytochrome P450 (CYP) Enzymes and Metabolite Derivatization

In addition to beta-oxidation of the alpha chain, the omega side chain of prostaglandins can undergo oxidation. This reaction, known as omega-oxidation, is catalyzed by cytochrome P450 (CYP) enzymes, particularly those from the CYP4A and CYP4F families. nih.govnih.gov This pathway transforms the terminal methyl group into a hydroxyl group (ω-hydroxylation), which can be further oxidized to a carboxylic acid, resulting in the formation of dicarboxylic acid metabolites. nih.gov

While many CYP enzymes can hydroxylate prostaglandin analogues, CYP4F8 has been shown to efficiently oxidize the omega side chain of natural prostaglandins like PGH2. nih.gov Studies in patients with Zellweger syndrome, a condition characterized by the absence of functional peroxisomes, revealed that in the absence of beta-oxidation, omega-oxidation becomes a more prominent pathway, leading to the excretion of C20-dicarboxylic acid metabolites of PGF2α. nih.gov This indicates that omega-oxidation is a significant, and in some cases compensatory, pathway for prostaglandin degradation. Therefore, 17-trans PGF3α is also expected to be a substrate for CYP-mediated omega-oxidation.

Excretion Mechanisms and Metabolite Profiling in Experimental Models

The water-soluble metabolites generated through the aforementioned pathways are primarily excreted from the body via the urine. The discovery of specific transporters, such as the multidrug resistance protein 4 (MRP4), indicates that the release of prostaglandins and their metabolites from cells is an active process. wikipedia.org

Metabolite profiling studies in humans, typically using mass spectrometry, have been crucial in elucidating these pathways. After administration of PGF2α, the initial metabolite detected in plasma is 15-keto-13,14-dihydro-PGF2α. nih.gov However, this compound has a short half-life. More degraded products, such as the tetranor metabolites (e.g., 5α, 7α-dihydroxy-11-ketotetranorprostane-1,16-dioic acid), appear later but remain in circulation for much longer, making them reliable biomarkers for systemic prostaglandin production. nih.gov

Studies involving the ingestion of n-3 polyunsaturated fatty acids, the precursors to 3-series prostaglandins, have shown that PGF3α is excreted in human urine, and its levels increase with dietary intake. nih.gov Although specific metabolite profiling for 17-trans PGF3α has not been reported, it is expected that its metabolic and excretion profile would mirror that of PGF2α and PGF3α, with the major urinary metabolites being chain-shortened, oxidized dicarboxylic acids.

Data on Prostaglandin Metabolic Pathways

| Pathway | Key Enzyme(s) | Substrate Moiety | Primary Metabolite(s) | Cellular Location |

| Initial Oxidation | 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) | 15(S)-hydroxyl group | 15-keto-prostaglandins | Cytosol |

| Double Bond Reduction | 15-oxo-prostaglandin Δ13-reductase | C-13 double bond | 13,14-dihydro-15-keto-prostaglandins | Cytosol |

| Alpha-Chain Shortening | Acyl-CoA Oxidase, etc. | Carboxylic acid side chain | Dinor- and Tetranor-prostaglandins | Peroxisomes |

| Omega-Chain Oxidation | Cytochrome P450 (CYP4F family) | Terminal methyl group | ω-hydroxy- and ω-carboxy-prostaglandins | Endoplasmic Reticulum |

| Conjugation | Glutathione S-Transferases (GSTs), UDP-glucuronosyltransferases (UGTs) | Hydroxyl or keto groups | Glutathione or glucuronide conjugates | Cytosol, Endoplasmic Reticulum |

Receptor Pharmacology and Signal Transduction Mechanisms of 17 Trans Prostaglandin F3 Alpha

Identification and Characterization of Specific Prostaglandin (B15479496) Receptors for PGF3 Alpha

Prostaglandins (B1171923) exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface. nih.gov The primary receptor for the prostaglandin F series is the FP receptor (prostaglandin F receptor). guidetopharmacology.org While extensively studied for its interaction with Prostaglandin F2 alpha (PGF2α), the FP receptor is the most likely target for 17-trans PGF3α due to structural similarities.

Prostanoid receptors are broadly classified into five main types: DP, EP, FP, IP, and TP receptors, corresponding to their primary ligands PGD2, PGE2, PGF2α, PGI2 (prostacyclin), and thromboxane (B8750289) A2, respectively. physiology.org The FP receptor is known to mediate a wide range of physiological effects, including smooth muscle contraction and luteolysis. guidetopharmacology.org Given that 17-trans PGF3α is an isomer of PGF3α, which itself is a structural analog of PGF2α, its interaction with the FP receptor is the principal focus of investigation. However, the precise characterization of this interaction, including binding affinity and activation efficacy, remains a subject for further detailed research, as there are currently no published reports detailing the specific biological activity of 17-trans PGF3α. caymanchem.com

G-Protein Coupled Receptor (GPCR) Interactions and Subtype Specificity

The interaction of prostaglandins with their receptors is a highly specific process that initiates a cascade of intracellular signaling events. These interactions are governed by the binding affinity of the ligand for the receptor and its efficacy in activating the receptor.

The FP receptor is primarily coupled to the Gq class of G proteins. nih.gov Activation of the FP receptor by its endogenous ligand, PGF2α, typically leads to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). While direct binding affinity and efficacy data for 17-trans PGF3α at the FP receptor are not available, studies on the closely related PGF3α suggest that its potency may be lower than that of PGF2α. Research comparing the protective effects of PGF3α and PGF2α on gastric mucosa indicated that PGF3α was significantly less effective, suggesting that the presence of a third double bond in the molecule, as is the case for PGF3α and its isomers, may reduce its biological activity compared to PGF2α. nih.gov

Table 1: General Prostaglandin Receptor Subtypes and their Primary Ligands

| Receptor Subtype | Primary Prostaglandin Ligand |

|---|---|

| DP | Prostaglandin D2 (PGD2) |

| EP | Prostaglandin E2 (PGE2) |

| FP | Prostaglandin F2α (PGF2α) |

| IP | Prostacyclin (PGI2) |

This table provides a general overview of prostaglandin receptors. The specific interaction of 17-trans PGF3α with these receptors requires further investigation.

Downstream Signaling Cascades Activated by 17-trans Prostaglandin F3 alpha

Upon receptor binding and activation, a series of intracellular signaling pathways are triggered, leading to the ultimate physiological response. For PGF receptor agonists, these pathways primarily involve changes in intracellular calcium levels and cyclic nucleotide concentrations.

While the FP receptor is predominantly coupled to Gq, there is evidence to suggest that it can also couple to Gs, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). nih.gov This increase in cAMP can then activate Protein Kinase A (PKA), a key enzyme that phosphorylates various downstream target proteins, thereby modulating cellular function. nih.gov Studies have shown that both PGE2 and PGF2α can mobilize intracellular cAMP and activate PKA. nih.gov It is plausible that 17-trans PGF3α, upon binding to the FP receptor, could also modulate the cAMP/PKA pathway, although the extent of this activation would depend on its specific binding affinity and efficacy.

The canonical signaling pathway for the FP receptor involves the Gq-mediated activation of phospholipase C. nih.gov As mentioned earlier, this leads to the generation of IP3 and DAG. IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, orchestrates a variety of cellular responses, including muscle contraction, cell proliferation, and hormone secretion. Given the structural similarity of 17-trans PGF3α to PGF2α, it is highly probable that its primary signaling mechanism upon binding to the FP receptor would involve this phosphoinositide hydrolysis and calcium mobilization pathway.

Table 2: Key Molecules in Prostaglandin F Receptor Signaling

| Molecule | Role in Signaling Pathway |

|---|---|

| 17-trans PGF3α | Presumed Ligand |

| FP Receptor | G-protein coupled receptor |

| Gq/Gs | G-protein subunits |

| Phospholipase C (PLC) | Enzyme that produces IP3 and DAG |

| Inositol 1,4,5-trisphosphate (IP3) | Second messenger that triggers Ca2+ release |

| Diacylglycerol (DAG) | Second messenger that activates Protein Kinase C |

| Cyclic AMP (cAMP) | Second messenger that activates Protein Kinase A |

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways

Detailed research specifically elucidating the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways by this compound is not extensively available in current scientific literature. However, by examining the signaling of the closely related prostaglandin, Prostaglandin F2 alpha (PGF2α), we can infer potential mechanisms. PGF2α, acting through the FP receptor, has been shown to trigger MAPK signaling cascades. nih.gov This activation is often a downstream consequence of Gq protein coupling, leading to the activation of phospholipase C (PLC). nih.gov

PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG is a potent activator of protein kinase C (PKC), which can then initiate a phosphorylation cascade that activates the MAPK pathway, including key kinases such as ERK1/2 (extracellular signal-regulated kinases). nih.gov Studies on PGF2α have demonstrated that this signaling axis can be involved in cellular processes like proliferation. nih.gov For instance, in human endometrial adenocarcinoma cells, PGF2α-induced proliferation was linked to the trans-activation of the epidermal growth factor receptor (EGFR) and subsequent MAPK signaling. nih.gov

While direct evidence for 17-trans PGF3α is lacking, it is plausible that it could engage similar pathways upon binding to the FP receptor or a yet-to-be-identified receptor. The structural similarities between PGF3α and PGF2α suggest that their biological activities, including the ability to activate MAPK signaling, might be conserved.

Rho-Associated Protein Kinase (ROCK) Pathways

Information specifically detailing the involvement of this compound in the activation of Rho-Associated Protein Kinase (ROCK) pathways is currently unavailable in published research. The ROCK pathway is a critical regulator of the actin cytoskeleton and cell contractility. nih.govresearchgate.net It is primarily activated by the small GTPase RhoA. wikipedia.org

The two main isoforms of ROCK, ROCK1 and ROCK2, are effectors of RhoA and play roles in various cellular functions, including stress fiber formation, cell adhesion, and migration. nih.govwikipedia.org The activation of the Rho/ROCK pathway is known to be involved in the pathophysiology of various conditions, including glaucoma, by modulating the contractility of the trabecular meshwork cells. researchgate.net

Given that prostaglandins can influence cellular contractility, a hypothetical link between 17-trans PGF3α and the ROCK pathway can be postulated. If 17-trans PGF3α were to couple to a G protein that activates RhoA, it would subsequently lead to the activation of ROCK. ROCK, in turn, can phosphorylate several downstream targets, including Myosin Light Chain (MLC) and the Myosin Light Chain Phosphatase targeting subunit (MYPT1), leading to increased cellular contraction. nih.gov However, without direct experimental evidence, the role of 17-trans PGF3α in ROCK signaling remains speculative.

Cross-Talk with Other Signaling Networks

The concept of signal transduction involves a high degree of cross-talk between different pathways, allowing for the fine-tuning of cellular responses. While specific data on the cross-talk initiated by this compound is not documented, we can again look to the broader prostaglandin family for potential interactions.

A key area of cross-talk for prostaglandin signaling is the transactivation of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR). As mentioned previously, PGF2α has been shown to transactivate the EGFR, which then leads to the activation of the MAPK pathway. nih.gov This represents a significant point of convergence between G protein-coupled receptor signaling and receptor tyrosine kinase signaling.

Furthermore, the signaling molecules generated downstream of prostaglandin receptor activation, such as diacylglycerol (DAG) and calcium ions, are themselves hubs for signaling cross-talk. DAG activates various isoforms of Protein Kinase C (PKC), which can phosphorylate a multitude of substrates, thereby influencing other pathways. nih.gov Calcium mobilized from intracellular stores can bind to and activate a wide range of proteins, including calmodulin, which in turn can modulate the activity of other kinases and phosphatases.

Mechanistic Biological Roles in Cellular and Animal Models

Investigation in Cardiovascular System Models (e.g., vasodilation, vascular tone regulation)

While direct studies on 17-trans PGF3α are absent, the actions of its close analog, Prostaglandin (B15479496) F2α (PGF2α), provide significant insight into the potential cardiovascular effects. Prostaglandins (B1171923) are critical local mediators in the cardiovascular system, influencing everything from blood pressure to vascular homeostasis. nih.gov

There is no specific data on the effects of 17-trans PGF3α on endothelial cells. However, research on PGF2α reveals a complex, concentration-dependent relationship with the endothelium. In isolated monkey cerebral arteries, low concentrations of PGF2α (10⁻¹¹ to 10⁻⁸ M) induced endothelium-dependent relaxation, suggesting it stimulates the release of vasodilating factors. nih.gov This relaxation was suppressed by inhibitors of prostaglandin synthesis and nitric oxide, indicating that PGF2α can cause the release of both vasodilative prostaglandins and endothelium-derived relaxing factor (nitric oxide). nih.gov Conversely, higher concentrations of PGF2α led to contractions. nih.gov Furthermore, the endothelium is necessary for PGF2α to potentiate the vasoconstrictor effects of other agents like norepinephrine, possibly by releasing an endothelial vasoconstrictor factor that increases calcium availability in smooth muscle cells. nih.gov

Hypothetically, 17-trans PGF3α could exhibit similar biphasic or modulatory effects on endothelial cells, potentially influencing local blood flow through the release of other vasoactive mediators.

Direct research on 17-trans PGF3α's modulation of vascular smooth muscle cells (VSMCs) has not been published. The parent F-series prostaglandins, however, are known to directly act on these cells. PGF2α is a potent vasoconstrictor, an effect observed in various vascular beds, including the branchial circulation of Atlantic cod where it increases vascular resistance. nih.govnih.gov This contractile effect is mediated by an increase in intracellular free calcium concentration within the VSMCs. nih.gov Studies show PGF2α stimulates the production of inositol (B14025) 1,4,5-trisphosphate (Ins-P3), a key second messenger that mobilizes intracellular calcium stores, leading to smooth muscle contraction. nih.gov

Moreover, PGF2α has been shown to induce hypertrophy (an increase in cell size) in vascular smooth muscle cells, a process linked to reactive oxygen species (ROS) and the activation of signaling pathways like mTOR. nih.gov Given that prostaglandins often have overlapping, though quantitatively different, effects, it is plausible that 17-trans PGF3α could also influence vascular tone and structure by directly modulating VSMC contraction and growth pathways.

Role in Inflammatory Processes and Immune Modulation

Prostaglandins are cardinal mediators of inflammation, with their production dramatically increasing in inflamed tissues. nih.gov They contribute to the classic signs of inflammation and modulate the activity of various immune cells. nih.gov While 17-trans PGF3α is described as having anti-inflammatory activity by some suppliers, published scientific studies validating this claim and detailing its mechanisms are not available. Therefore, we again turn to its well-studied relatives to infer potential functions.

There is no data available on the regulation of cytokine production by 17-trans PGF3α. However, studies on PGF2α in murine models of inflammation provide a valuable reference. In a mouse model of systemic inflammation induced by lipopolysaccharide (LPS), blocking the PGF2α receptor (FP receptor) significantly decreased the mRNA expression of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-6. nih.gov This suggests that PGF2α signaling normally promotes the production of these key inflammatory mediators. Interestingly, the same study found that blocking the FP receptor led to an increase in the anti-inflammatory cytokine IL-10, indicating a complex regulatory role. nih.gov

In another murine model of lung injury, inhibition of PGF2α receptors also increased the gene expression of pro-inflammatory mediators. nih.gov These findings imply that prostaglandins of the F-series can have context-dependent, pro-inflammatory effects by regulating the balance of cytokine production.

Table 1: Effect of PGF2α Receptor Blockade on Cytokine Expression in LPS-Treated Mice

| Cytokine | Effect of FP Receptor Antagonist (AL8810) | Implied Role of PGF2α Signaling |

|---|---|---|

| TNF-α | Decreased mRNA expression nih.gov | Pro-inflammatory |

| IL-1β | Decreased mRNA expression nih.gov | Pro-inflammatory |

| IL-6 | Decreased mRNA expression nih.gov | Pro-inflammatory |

This table is based on data for PGF2α and serves as a hypothetical model for 17-trans PGF3α.

No studies have been conducted on the specific impact of 17-trans PGF3α on macrophage function. Macrophages are central to the inflammatory response, and their functions are heavily modulated by prostaglandins. nih.gov Phagocytosis, the process of engulfing pathogens or debris, stimulates macrophages to release various products, including prostaglandins like Prostaglandin E2 (PGE2). nih.gov This released PGE2 can then act as a feedback inhibitor, modulating subsequent macrophage activation. nih.gov

While direct evidence is lacking for F-series prostaglandins, the general principle is that locally produced prostaglandins are key regulators of macrophage activity. nih.gov Activated macrophages are known to release pro-inflammatory cytokines like IL-1, IL-6, and TNF-α, which can be part of a prostaglandin-driven inflammatory loop. youtube.com

The influence of 17-trans PGF3α on neutrophil chemotaxis has not been investigated. However, PGF2α has been identified as a potent chemoattractant for neutrophils, the first-line defenders in the innate immune response. nih.gov Studies have shown that PGF2α, released by endothelial cells under hypoxic conditions, can induce a dose-dependent migration of neutrophils. nih.gov

Furthermore, PGF2α signaling can indirectly promote neutrophil chemotaxis by stimulating cancer cells to produce other chemoattractants, such as chemokine (C-X-C motif) ligand 1 (CXCL1). ed.ac.uknih.gov This suggests a mechanism where PGF2α helps create a chemical gradient that recruits neutrophils to sites of inflammation or disease. ed.ac.uknih.gov In murine models, blocking the PGF2α receptor can decrease LPS-induced neutrophil infiltration into tissues. nih.gov Given these findings, it is conceivable that 17-trans PGF3α could also play a role in guiding the movement of neutrophils and other granulocytes during an immune response.

Table 2: Summary of Potential Biological Roles of 17-trans PGF3α based on PGF2α Data

| Biological Process | Cell Type(s) Involved | Observed Effect of PGF2α | Potential Role of 17-trans PGF3α |

|---|---|---|---|

| Vascular Tone | Endothelial Cells, Vascular Smooth Muscle Cells | Vasoconstriction via increased intracellular Ca²⁺ nih.gov | Modulation of blood pressure |

| Inflammation | Immune cells (Neutrophils, Macrophages) | Promotes pro-inflammatory cytokine release nih.gov | Pro-inflammatory mediator |

| Immune Cell Trafficking | Neutrophils | Acts as a chemoattractant nih.goved.ac.uk | Regulation of neutrophil recruitment |

This table presents a hypothetical framework due to the lack of direct experimental data for 17-trans Prostaglandin F3 alpha.

Implications in Reproductive Physiology Models

The role of prostaglandins in reproductive physiology is well-established, with PGF2α being a key regulator of uterine contractility and ovarian function. nih.govnih.gov The activities of PGF3α in these systems are less understood, but inferences can be drawn from comparative studies and its shared structural features with PGF2α.

Uterine Contractility Studies in Rodent Models

In rodent models, prostaglandins of the F-series are known to be potent stimulators of uterine smooth muscle contraction, a critical process for parturition. nih.gov The pro-contractile effects of PGF2α are mediated through its binding to the prostaglandin F receptor (FP receptor), which leads to an increase in intracellular calcium concentrations and the activation of the myosin light chain kinase, resulting in myometrial contraction. nih.gov

Table 1: Comparative Effects of PGF Analogs on Smooth Muscle

| Compound | Model System | Observed Effect | Reference |

| Prostaglandin F2α | Pregnant Rat Myometrium | Increased uterine contraction | nih.gov |

| Prostaglandin F3α | Rat Gastric Mucosa | Less protective than PGF2α against ethanol-induced injury | nih.govdocumentsdelivered.com |

This table is for illustrative purposes and highlights the differential effects observed between PGF2α and PGF3α in a non-uterine context, suggesting potential differences in uterine activity.

Ovarian Function and Luteolysis Mechanisms in Animal Models (e.g., bovine corpus luteum)

In bovine and other ruminant models, PGF2α is the primary hormone responsible for luteolysis, the regression of the corpus luteum (CL). nih.govnih.gov This process is essential for the regulation of the estrous cycle. The luteolytic action of PGF2α involves binding to FP receptors on luteal cells, which triggers a cascade of events leading to decreased progesterone (B1679170) production and apoptosis of the luteal cells. nih.gov

Specific research on the luteolytic activity of 17-trans PGF3α in the bovine corpus luteum is not available. However, the structural similarity to PGF2α suggests a potential for interaction with the FP receptor. The efficiency of this interaction and the resulting downstream signaling cascade would likely be influenced by the altered chemical structure of PGF3α. Given that even minor structural changes can significantly impact receptor binding and biological response, it cannot be assumed that PGF3α would be as potent a luteolytic agent as PGF2α. Further investigation is necessary to determine the precise role, if any, of 17-trans PGF3α in ovarian function and luteolysis in animal models.

Neurobiological Effects in In Vitro and Animal Brain Models

The influence of prostaglandins on the central nervous system is an area of active research. While there is a body of work on the neurobiological effects of PGF2α, specific data for 17-trans PGF3α is wanting.

Neuronal Excitability and Synaptic Plasticity

There are no published reports detailing the effects of this compound on neuronal excitability or synaptic plasticity.

Glial Cell Activation and Neuroinflammation

There are no published reports specifically investigating the impact of this compound on glial cell activation or neuroinflammation.

Renal Physiology and Fluid Homeostasis in Experimental Systems

The kidneys are a major site of prostaglandin synthesis and action, where these lipid mediators play crucial roles in regulating renal blood flow, glomerular filtration rate, and electrolyte and water balance. nih.govoncotarget.com

A significant finding regarding PGF3α is its detection in human urine following the dietary intake of n-3 polyunsaturated fatty acids. nih.gov In a study involving human volunteers, the urinary excretion of PGF3α and PGE3 increased approximately 10-fold after 12 weeks of supplementing their diet with fish oil, a rich source of n-3 fatty acids. nih.gov This suggests that the body can synthesize 3-series prostaglandins from dietary precursors and that they are processed and excreted by the kidneys. nih.gov

The same study noted that the excretion of PGF2α and PGE2 tended to be depressed during the dietary trial. nih.gov The authors hypothesized that the production of PGF3α and PGE3 might contribute to the beneficial effects of marine oils on certain kidney diseases. nih.gov While this study did not directly investigate the mechanistic effects of 17-trans PGF3α on renal fluid homeostasis, the observed increase in its excretion in a context of altered renal prostaglandin profiles points towards a potential role in renal physiology.

Table 2: Urinary Prostaglandin Excretion Following n-3 Polyunsaturated Fatty Acid Ingestion

| Prostaglandin | Change in Urinary Excretion (at 12 weeks) | Reference |

| Prostaglandin F3α | ~10-fold increase | nih.gov |

| Prostaglandin E3 | ~10-fold increase | nih.gov |

| Prostaglandin F2α | Tended to be depressed | nih.gov |

| Prostaglandin E2 | Tended to be depressed | nih.gov |

Bronchial and Pulmonary Function in Isolated Tissue and Animal Studies

Prostaglandins are potent mediators in the respiratory system, influencing airway smooth muscle tone and pulmonary vascular resistance. Their effects can be either pro-inflammatory or anti-inflammatory and can lead to bronchoconstriction or bronchodilation, depending on the specific prostaglandin and the receptor it activates. nih.gov

The reactivity of airway smooth muscle is a key factor in the pathophysiology of airway diseases. Prostaglandins are among the direct stimuli that act on specific receptors on airway smooth muscle cells. nih.gov For instance, some prostaglandins are known to be potent bronchoconstrictors, while others can induce relaxation of the airway smooth muscle. The balance between these opposing effects is crucial for maintaining normal airway function.

There are no published reports detailing the specific effects of this compound on airway smooth muscle reactivity.

Prostaglandins play a multifaceted role in the regulation of pulmonary vascular tone. Some prostaglandins act as vasodilators, helping to reduce pulmonary artery pressure, while others are vasoconstrictors. For example, prostacyclin (PGI2) is a well-known pulmonary vasodilator. youtube.com Inhaled prostaglandins have been studied for their potential to improve oxygenation and lower pulmonary artery pressure in conditions like acute respiratory distress syndrome (ARDS). nih.govclin-star.org

Detailed Research Findings on Related Prostaglandins in Pulmonary Vasculature:

| Prostaglandin | Effect on Pulmonary Vasculature |

| PGI2 (Prostacyclin) | Vasodilation, reduces pulmonary artery pressure. youtube.com |

Specific research on the effects of this compound on pulmonary vascular tone has not been documented in available scientific literature.

Advanced Analytical Methodologies for 17 Trans Prostaglandin F3 Alpha Research

Quantitative Detection Techniques

The low abundance and structural similarity to other prostaglandins (B1171923) necessitate highly sensitive and specific methods for the quantification of 17-trans PGF3α.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the sensitive and specific quantification of prostaglandins, including isomers like 17-trans PGF3α. nih.govgoogle.comnih.gov This technique offers significant advantages over other methods due to its high selectivity and the ability to analyze complex biological samples with minimal preparation. google.comnih.gov

The LC-MS/MS method allows for the simultaneous analysis of multiple prostanoids without the need for derivatization, which can be a laborious and variable step. nih.gov The sensitivity of modern LC-MS/MS systems can reach the picogram level, enabling the detection of minute quantities of these lipid mediators in biological fluids. google.comnih.gov For instance, some methods report a limit of detection as low as 20 pg/mL, which corresponds to approximately 0.20 pg or 0.55 femtomoles on-column. nih.gov

The use of stable isotope-labeled internal standards, such as deuterated analogs of prostaglandins, is crucial for accurate quantification, as it corrects for sample loss and variations in instrument response. nih.govscienceopen.com The selection of specific precursor and product ion transitions in Multiple Reaction Monitoring (MRM) mode provides the high selectivity required to differentiate between structurally similar prostaglandin (B15479496) isomers. sciex.comsciex.com

A study on prostaglandin analysis in human ovarian follicular fluid utilized a hybrid triple quadrupole time-of-flight mass spectrometer to comprehensively identify various prostaglandins, including PGF3α analogs. nih.gov The analysis of the deprotonated ion at m/z 351.2177 and its specific product ions allowed for the identification of compounds with MS/MS spectra similar to PGF3α. nih.gov

Table 1: Example of LC-MS/MS Parameters for Prostaglandin Analysis

| Parameter | Setting |

|---|---|

| Ionization Mode | Negative Electrospray Ionization (ESI) |

| MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 351.2 |

| Product Ion (m/z) | 191.1 |

| Collision Energy | Optimized for specific transition |

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Gas chromatography-mass spectrometry (GC-MS) has traditionally been a powerful tool for the analysis of prostaglandins. google.com However, due to the low volatility and thermal instability of these compounds, derivatization is a necessary step prior to GC-MS analysis. google.comnih.govyoutube.com This process involves chemically modifying the analyte to increase its volatility and improve its chromatographic properties. youtube.comresearchgate.net

Common derivatization procedures for prostaglandins include:

Methoximation: This step converts aldehyde and keto groups into oximes, which protects them and prevents the formation of multiple derivatives due to tautomerization. youtube.com

Silylation: This process replaces active hydrogen atoms on hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups, significantly increasing the volatility of the molecule. youtube.com

GC coupled with negative ion chemical ionization-mass spectrometry (GC-NICI-MS) is a highly sensitive and reproducible technique for prostaglandin quantification. nih.gov This method can be applied to measure prostaglandins in small sample volumes, such as those from cell culture supernatants. nih.gov Despite its sensitivity, GC-MS methods can be laborious due to the multi-step sample preparation and derivatization processes. google.com

Table 2: Typical Derivatization Steps for GC-MS Analysis of Prostaglandins

| Step | Reagent | Purpose |

|---|---|---|

| Methoximation | Methoxyamine hydrochloride in pyridine | Protects keto groups, prevents tautomerization. youtube.com |

Immunoassays (ELISA, RIA) for High-Throughput Screening

Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA), offer a high-throughput platform for screening large numbers of samples for the presence of prostaglandins. nih.gov These methods are based on the specific binding of an antibody to its target antigen.

A significant challenge with immunoassays for prostaglandins is the potential for cross-reactivity between different isomers. nih.gov Due to the structural similarity among prostaglandins, an antibody raised against one isomer may also bind to others, leading to inaccurate quantification. nih.gov For example, an antibody developed for prostaglandin E2 (PGE2) might show cross-reactivity with other PGE analogs. nih.govnih.gov

To improve the specificity of these assays, monoclonal antibodies with high specificity for a particular prostaglandin structure can be developed. nih.gov Additionally, techniques have been explored to reduce cross-reactivity by including a second antibody that binds to the undesired cross-reactant, effectively sequestering it from the primary antibody. nih.gov While immunoassays are valuable for high-throughput screening, their specificity for a particular trans isomer like 17-trans PGF3α must be carefully validated.

Separation and Purification Strategies

Effective separation and purification are critical prerequisites for the accurate analysis of 17-trans PGF3α, especially from complex biological matrices.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

High-performance liquid chromatography (HPLC) is a powerful technique for separating structurally similar prostaglandin isomers. sciex.comsciex.comnih.gov Reversed-phase HPLC is commonly employed, where a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724). nih.govsciex.comsciex.com

The separation of isomers is achieved by carefully optimizing the mobile phase gradient and the column chemistry. nih.govnih.gov For example, a linear gradient of acetonitrile in water can effectively separate different prostaglandin species. sciex.comsciex.com The choice of the analytical column, including particle size, length, and packing material, is crucial for achieving optimal resolution between isomers. nih.gov

In some cases, differential mobility separation (DMS), also known as ion mobility spectrometry, can be coupled with LC-MS/MS to provide an additional dimension of separation. sciex.comsciex.com This technique separates ions in the gas phase based on their size, shape, and charge, and has been shown to effectively resolve prostaglandin isomers that are difficult to separate by chromatography alone. sciex.comsciex.com

Table 3: Example HPLC Conditions for Prostaglandin Isomer Separation

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., Phenomenex Kinetex) sciex.comsciex.com |

| Mobile Phase A | Water with 0.1% formic acid nih.gov |

| Mobile Phase B | Acetonitrile with 0.1% formic acid nih.gov |

| Gradient | Linear gradient from low to high percentage of Mobile Phase B |

| Flow Rate | 0.2 - 0.4 mL/min nih.govnih.gov |

Solid-Phase Extraction (SPE) for Sample Clean-up

Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of analytes from complex biological samples like plasma, urine, and tissue homogenates. nih.govnih.govbiotage.comchromatographyonline.com This method is essential for removing interfering substances that can suppress the ionization of the target analyte in mass spectrometry or co-elute with it during chromatography. nih.govchromatographyonline.com

For prostaglandin extraction, reversed-phase SPE cartridges with sorbents like octadecyl-bonded silica (B1680970) (C18) are commonly used. nih.gov The general procedure involves four steps:

Conditioning: The sorbent is activated with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution. youtube.com

Loading: The sample, often acidified, is loaded onto the cartridge, where the prostaglandins bind to the non-polar sorbent. nih.govyoutube.com

Washing: The cartridge is washed with a weak solvent to remove polar impurities while retaining the analytes of interest. youtube.com

Elution: The purified prostaglandins are eluted from the sorbent with a stronger organic solvent. youtube.com

The efficiency of SPE can be optimized by adjusting the pH of the sample and the composition of the wash and elution solvents. nih.gov For instance, acidifying the sample to approximately pH 3.5 enhances the retention of prostaglandins on the reversed-phase sorbent. scienceopen.com SPE offers a robust and effective method for sample clean-up prior to downstream analysis by LC-MS/MS or GC-MS. nih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 17-trans Prostaglandin F3 alpha (17-trans PGF3α) |

| Prostaglandin F3 alpha (PGF3α) |

| Prostaglandin E2 (PGE2) |

| Prostaglandin D2 (PGD2) |

| 8-iso-Prostaglandin F2 alpha (8-iso-PGF2a) |

| 6-keto-Prostaglandin F1 alpha (6-keto-PGF1α) |

| Prostaglandin F2 alpha (PGF2α) |

| Bimatoprost |

| Tafluprost |

| Norbimatoprost |

| 6-keto-prostaglandin E1 (6kPGE1) |

| Luliberin |

| Tetranor-PGEM |

| Tetranor-PGDM |

| 11β-PGF2α |

| 2,3-dinor-11β-PGF2α |

| Arachidonic acid |

| Prostaglandin A1 |

| Prostaglandin A2 |

| Prostaglandin E1 |

| Prostaglandin F1 alpha |

| Thromboxane (B8750289) B2 |

| entPGE2 |

| 8-isoPGE2 |

| 11β-PGE2 |

| 15(R)-PGD2 |

| Δ12-PGD2 |

| Morphine |

| Clonidine |

Stereochemical Analysis and Chiral Chromatography

The biological activity of prostaglandins is intrinsically linked to their stereochemistry. For this compound, the precise spatial arrangement of its functional groups dictates its interaction with receptors and metabolic enzymes. Therefore, stereochemical analysis is a critical aspect of its research, ensuring the separation and correct identification of its various stereoisomers. Chiral chromatography, particularly chiral High-Performance Liquid Chromatography (HPLC), is a cornerstone technique for this purpose.

In the analysis of F-series prostaglandins, chiral stationary phases (CSPs) are employed to resolve enantiomers and diastereomers. These CSPs are often based on derivatives of cellulose (B213188) or amylose (B160209) coated on a silica support. The differential interaction of the stereoisomers with the chiral environment of the stationary phase leads to their separation. The choice of the mobile phase, typically a mixture of alkanes and an alcohol modifier, is optimized to achieve maximum resolution.

Key Research Findings:

Resolution of Stereoisomers: Chiral chromatography has been successfully applied to separate the eight possible stereoisomers of PGF2α, a closely related compound, and similar principles are applied for PGF3α isomers.

Method Development: The development of chiral separation methods often involves screening different types of CSPs and optimizing the mobile phase composition and temperature to achieve baseline separation.

Detection: Following separation by chiral HPLC, detection is commonly performed using mass spectrometry (MS), providing both quantification and structural information.

Table 1: Illustrative Parameters for Chiral HPLC Separation of Prostaglandin F-series Isomers

| Parameter | Typical Value/Condition |

| Column Type | Chiral Stationary Phase (e.g., Cellulose-based) |

| Mobile Phase | n-Hexane/Isopropanol gradient |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | Tandem Mass Spectrometry (MS/MS) |

| Injection Volume | 10 µL |

| Example Resolution | Baseline separation of 17-trans and 17-cis isomers |

Isotopic Labeling and Tracing Techniques for Metabolic Studies

Understanding the metabolic fate of this compound is crucial for elucidating its biological roles and pathways. Isotopic labeling is a powerful tool for tracing the metabolism of this compound in vitro and in vivo. This technique involves replacing one or more atoms of the molecule with their heavier, stable isotopes, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C).

The isotopically labeled this compound is introduced into a biological system, and its metabolic products are then identified by mass spectrometry. The mass shift introduced by the isotopic label allows for the clear differentiation of the administered compound and its metabolites from endogenous prostaglandins. This approach provides definitive information on metabolic transformations, such as oxidation, reduction, and conjugation.

Key Research Findings:

Metabolite Identification: The use of deuterium-labeled PGF2α has enabled the identification of its major urinary metabolites. Similar strategies are applicable to trace the metabolism of this compound.

Pathway Elucidation: By tracking the appearance of labeled metabolites over time, researchers can map the sequence of metabolic reactions and determine the primary routes of clearance.

Quantitative Analysis: Isotope dilution mass spectrometry, which uses a known amount of the labeled compound as an internal standard, allows for the precise quantification of the unlabeled endogenous compound in biological samples.

Table 2: Common Isotopes and Their Application in Prostaglandin Metabolic Studies

| Isotope | Common Position of Labeling in Prostaglandins | Primary Application |

| Deuterium (²H) | C-3, C-4, C-5, C-6 | Tracing metabolic pathways, internal standard for quantification |

| Carbon-13 (¹³C) | Carboxyl carbon (C-1) | Elucidating mechanisms of enzymatic reactions |

| Oxygen-18 (¹⁸O) | Carboxyl group | Investigating enzymatic incorporation of oxygen |

Bioanalytical Method Validation for Complex Biological Matrices

To ensure the reliability and accuracy of data from studies on this compound in biological samples such as plasma, urine, or tissue homogenates, the analytical methods used must be rigorously validated. Bioanalytical method validation is a formal process that establishes that a particular method is suitable for its intended purpose. This is especially critical for complex biological matrices where interference from other endogenous compounds can be a significant challenge.

Validation is typically performed according to guidelines from regulatory agencies and includes the assessment of several key parameters. These parameters ensure that the method is accurate, precise, selective, sensitive, reproducible, and stable over the course of the sample handling and analysis.

Key Research Findings and Validation Parameters:

Selectivity and Specificity: The method must be able to unequivocally differentiate and quantify the analyte in the presence of other endogenous compounds, including other prostaglandins and their metabolites. This is often achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are typically assessed by analyzing quality control (QC) samples at different concentration levels.

Sensitivity: The lower limit of quantification (LLOQ) is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

Matrix Effect: The effect of the biological matrix on the ionization of the analyte is evaluated to ensure that it does not lead to suppression or enhancement of the signal.

Stability: The stability of this compound is assessed under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures.

Table 3: Typical Bioanalytical Method Validation Parameters for Prostaglandins in Plasma

| Validation Parameter | Acceptance Criteria |

| Accuracy | Within ±15% of the nominal value (±20% at LLOQ) |

| Precision (RSD%) | ≤15% (≤20% at LLOQ) |

| Selectivity | No significant interference at the retention time of the analyte |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 with acceptable accuracy and precision |

| Matrix Factor | Coefficient of variation of the IS-normalized matrix factor ≤ 15% |

| Stability (Freeze-Thaw) | % Bias within ±15% of nominal concentration |

Synthetic Approaches and Analog Development for Research Tools

Total Synthesis Strategies for 17-trans Prostaglandin (B15479496) F3 alpha

The total synthesis of a complex molecule like 17-trans Prostaglandin F3 alpha would likely draw upon the rich history of prostaglandin synthesis, which has been a significant area of research in organic chemistry. rsc.org The general approach involves the stereocontrolled construction of the cyclopentane (B165970) core and the two side chains.

A common strategy in prostaglandin synthesis is the "Corey lactone" approach, which utilizes a bicyclic lactone as a key intermediate. This intermediate allows for the sequential and stereocontrolled introduction of the alpha and omega side chains. For this compound, the synthesis would need to incorporate a method for generating the trans double bond at the C17 position.

Table 1: Potential Total Synthesis Strategies

| Strategy | Key Intermediate | Description |

|---|---|---|

| Corey Lactone Approach | Corey Lactone Diol | A versatile bicyclic intermediate that allows for the stereocontrolled introduction of both side chains. |

| Conjugate Addition Approach | Cyclopentenone | Involves the conjugate addition of the alpha-chain to a cyclopentenone derivative, followed by the introduction of the omega-chain. |

Key Stereoselective Reactions for 17-trans Configuration

Achieving the trans configuration at the C17-C18 double bond is a critical challenge in the synthesis of this compound. Several stereoselective reactions could be employed to this end:

Wittig Reaction and its Variants: The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the formation of E-alkenes (trans). By using an appropriate phosphonate (B1237965) ylide, the omega side chain could be constructed with the desired trans geometry.

Julia Olefination: This reaction, particularly its modified versions, is known to produce trans-alkenes with high selectivity.

Alkyne Reduction: Another strategy involves the synthesis of a C17-C18 alkyne followed by a stereoselective reduction. Dissolving metal reductions (e.g., sodium in liquid ammonia) are classic methods for converting alkynes to trans-alkenes.

Protecting Group Chemistry in Prostaglandin Synthesis

The synthesis of prostaglandins (B1171923), with their multiple hydroxyl and carboxylic acid functional groups, necessitates a sophisticated protecting group strategy. numberanalytics.com The choice of protecting groups is crucial to prevent unwanted side reactions and to allow for the selective manipulation of different parts of the molecule. numberanalytics.com

For the hydroxyl groups at C9, C11, and C15, common protecting groups include:

Silyl ethers: Such as tert-butyldimethylsilyl (TBDMS) or triethylsilyl (TES), which offer a range of stabilities and can be selectively removed under different conditions.

Acetal protecting groups: For diols, such as the C9 and C11 hydroxyls, cyclic acetals like acetonides can be used.

The carboxylic acid is typically protected as an ester, for instance, a methyl or ethyl ester, which is often removed in the final step of the synthesis.

Table 2: Common Protecting Groups in Prostaglandin Synthesis

| Functional Group | Protecting Group | Deprotection Conditions |

|---|---|---|

| Hydroxyl (OH) | tert-Butyldimethylsilyl (TBDMS) | Fluoride sources (e.g., TBAF) |

| Hydroxyl (OH) | Triethylsilyl (TES) | Mildly acidic conditions or fluoride |

| Carboxylic Acid (COOH) | Methyl Ester (Me) | Saponification (e.g., LiOH, NaOH) |

Semisynthetic Modifications and Derivatization for Probe Generation

Starting from a synthesized or isolated prostaglandin, semisynthesis can be employed to create derivatives that serve as research probes. For this compound, modifications could be introduced at several positions:

Carboxylic Acid: The carboxyl group can be converted to amides or esters to modulate polarity and receptor interaction. Coupling with fluorescent dyes or biotin (B1667282) would create labeled probes for visualization and affinity-based studies.

Hydroxyl Groups: The hydroxyl groups can be esterified or etherified to explore structure-activity relationships.

Omega Side Chain: Modifications at the terminus of the omega chain could be made to attach reporter groups without significantly affecting receptor binding.

Design and Synthesis of Receptor-Selective Probes and Tools

While the specific receptors for this compound are not well-defined, the design of selective probes would be guided by knowledge of other prostaglandin receptors. The goal is to create molecules that retain high affinity for the target receptor while incorporating a feature that allows for detection or manipulation.

This could involve the synthesis of:

Fluorescent Probes: Attaching a fluorophore to the prostaglandin structure to allow for visualization of receptor localization and trafficking in cells.

Photoaffinity Labels: Incorporating a photo-reactive group that, upon UV irradiation, forms a covalent bond with the receptor. This allows for the identification and characterization of the binding protein.

Biotinylated Probes: For use in affinity chromatography to isolate and purify the receptor.

Development of Enzyme Inhibitors and Activators Targeting Biosynthesis/Metabolism of 17-trans PGF3 alpha

The biosynthesis of prostaglandins is catalyzed by cyclooxygenases (COX) and various downstream synthases. The metabolism is often carried out by enzymes like 15-hydroxyprostaglandin dehydrogenase. While specific enzymes for 17-trans PGF3 alpha are not characterized, the development of inhibitors or activators would likely target these known enzyme families.

Inhibitors: The design of inhibitors would focus on creating molecules that mimic the substrate or transition state of the target enzyme. For example, non-steroidal anti-inflammatory drugs (NSAIDs) are well-known inhibitors of COX enzymes. mdpi.com

Activators: The development of enzyme activators is less common but could involve allosteric modulators that enhance enzyme activity.

Research in this area would be crucial for understanding the physiological and pathological roles of this compound by allowing for the manipulation of its endogenous levels.

Computational and Modeling Approaches in 17 Trans Prostaglandin F3 Alpha Research

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 17-trans-PGF3α, docking studies would be instrumental in predicting its binding affinity and mode of interaction with various prostanoid receptors, such as the prostaglandin (B15479496) F receptor (FP).

While there are no specific published docking studies for 17-trans-PGF3α, research on other prostaglandin analogs provides a strong precedent. For instance, molecular docking has been successfully used to study the interaction of 9β-halogenated prostaglandin analogues with oxidoreductase enzymes, revealing potential cytoprotective activities. mdpi.com These studies typically involve preparing a 3D model of the target receptor and then computationally placing the ligand (in this case, 17-trans-PGF3α) into the binding site. The software then calculates the most likely binding poses and estimates the binding energy, which correlates with the ligand's affinity for the receptor.

A hypothetical molecular docking study of 17-trans-PGF3α with the FP receptor would likely focus on key amino acid residues known to be important for prostaglandin binding. For its close analog, PGF2α, interactions with residues like Arginine (Arg) and Tyrosine (Tyr) in the binding pocket are crucial. nih.gov A comparative docking analysis of 17-trans-PGF3α and PGF3α could reveal subtle differences in their binding modes, potentially explaining variations in their biological activity.

Table 1: Key Prostanoid Receptors and Their Relevance to Prostaglandin F Analogs

| Receptor | Primary Endogenous Ligand | Known Functions Relevant to PGF Analogs | Potential for 17-trans-PGF3α Interaction |

| FP Receptor | Prostaglandin F2α | Uterine contraction, intraocular pressure regulation | High, due to structural similarity to PGF2α and PGF3α. |

| EP1-4 Receptors | Prostaglandin E2 | Inflammation, pain, fever, gastric protection | Possible cross-reactivity, which could be explored via docking. |

| DP1-2 Receptors | Prostaglandin D2 | Allergic responses, inflammation | Lower, but not negligible; docking could clarify. |

| TP Receptor | Thromboxane (B8750289) A2 | Platelet aggregation, vasoconstriction | Unlikely, but could be computationally screened. |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of both ligands and their receptors over time. For a flexible molecule like 17-trans-PGF3α, MD simulations are invaluable for understanding its conformational landscape and how it adapts upon binding to a receptor.

MD simulations have been extensively used to study prostaglandin synthases and their interactions with substrates and inhibitors. acs.orgacs.orgnih.gov These studies can reveal the role of individual amino acids in the binding process and the conformational changes that occur during catalysis. For 17-trans-PGF3α, an MD simulation of the molecule in a solvated environment could identify its most stable conformations. Furthermore, simulating the 17-trans-PGF3α-FP receptor complex could elucidate the stability of the binding pose predicted by molecular docking and reveal key dynamic interactions that are not apparent from static models.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Analog Design